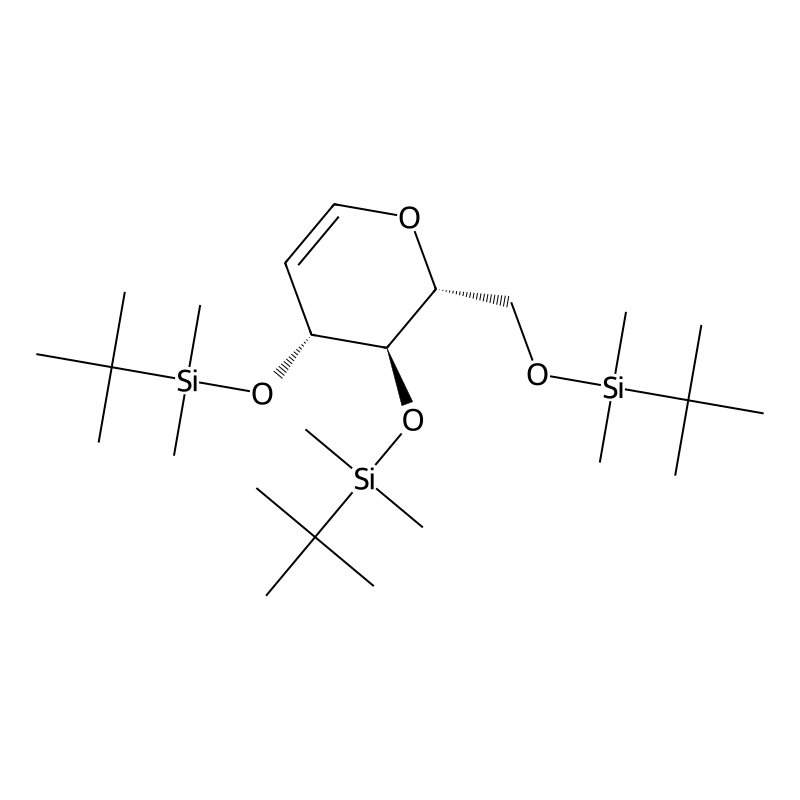

Tri-O-(tert-butyldimethylsilyl)-D-glucal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tri-O-(tert-butyldimethylsilyl)-D-glucal (CAS 79999-47-6) is a sterically demanding, highly lipophilic silyl-protected glycal utilized as a premium chiral building block and glycosyl donor precursor. Characterized by three bulky tert-butyldimethylsilyl (TBS) groups at the C-3, C-4, and C-6 positions, this compound offers exceptional stability against basic conditions and mild reductants, distinguishing it from standard acetyl- or benzyl-protected analogs . Its extreme steric bulk not only maximizes solubility in non-polar organic solvents but also fundamentally alters the pyranose ring conformation, driving unique stereoselectivities in downstream functionalizations such as epoxidation, cyclopropanation, and C-glycosylation. For industrial and advanced laboratory procurement, it serves as a critical intermediate when standard protecting groups fail to provide the necessary facial shielding or when orthogonal deprotection via fluoride ions is required in complex oligosaccharide synthesis.

Substituting Tri-O-TBS-D-glucal with more common, less expensive analogs like Tri-O-acetyl-D-glucal or Tri-O-benzyl-D-glucal frequently leads to process failures in complex synthetic routes. Acetyl groups are electron-withdrawing and base-labile, which can deactivate the glycal double bond toward electrophilic addition and result in premature deprotection under basic reaction conditions[1]. Conversely, while benzyl groups are stable to base, they lack the extreme steric bulk of the TBS groups; this results in the pyranose ring adopting a standard 4C1 conformation rather than the sterically locked 1C4 conformation induced by TBS [2]. This conformational difference means that benzyl-protected glycals often fail to provide the necessary facial selectivity in cycloadditions and cannot prevent spontaneous, unwanted intramolecular cyclizations during intermediate stages. Consequently, buyers must procure the TBS-protected variant when absolute stereocontrol, steric shielding against polymerization, or specific conformational locking is application-critical.

Steric Bulk-Induced Conformational Locking for Intermediate Stability

The extreme steric bulk of the three TBS groups forces Tri-O-TBS-D-glucal and its immediate derivatives into a preferred 1C4 conformation, fundamentally altering their reactivity compared to less bulky analogs [1]. In nucleophilic iodine-displacement reactions, the 1C4 conformation of the TBS-protected 2-deoxy-2-iodo intermediate prevents spontaneous ring closure, requiring the addition of NaH to force the reaction. In direct contrast, the Tri-O-benzyl-D-glucal analog resides in a standard 4C1 conformation, which ensures an anti-coplanar orientation that leads to spontaneous, uncontrolled ring closure.

| Evidence Dimension | Preferred pyranose ring conformation and intermediate stability |

| Target Compound Data | Tri-O-TBS-D-glucal derivatives (1C4 conformation; arrested cyclization requiring NaH) |

| Comparator Or Baseline | Tri-O-benzyl-D-glucal derivatives (4C1 conformation; spontaneous cyclization) |

| Quantified Difference | Shift from 4C1 to 1C4 conformation, changing cyclization requirement from spontaneous to base-mediated. |

| Conditions | Nucleophilic iodine-displacement of 2-deoxy-2-iodo intermediates |

Procurement of the TBS derivative is essential for chemists who need to isolate reactive intermediates without them undergoing spontaneous, unwanted intramolecular rearrangements.

Superior Yield and Exclusive Facial Selectivity in Cyclopropanation

When synthesizing donor-acceptor cyclopropanes, the choice of glycal protecting group dictates both the efficiency and the stereochemical outcome of the reaction. Cyclopropanation of Tri-O-TBS-D-glucal using copper powder achieves a 92% yield with exclusive β-facial selectivity, yielding the pure cis cyclopropane product [1]. In contrast, the identical reaction performed on the Tri-O-benzyl-D-glucal analog yields only 34% of the product with unassigned and mixed stereochemistry.

| Evidence Dimension | Reaction yield and stereoselectivity |

| Target Compound Data | 92% yield, exclusive β-facial selectivity |

| Comparator Or Baseline | Tri-O-benzyl-D-glucal (34% yield, unassigned/mixed stereochemistry) |

| Quantified Difference | +58% absolute yield and complete stereocontrol |

| Conditions | Intramolecular glucal cyclopropanation with copper powder |

Buyers synthesizing cyclopropane-fused carbohydrates must select the TBS derivative to avoid massive yield losses and complex stereoisomer separations.

Complete Suppression of Ring-Opening Polymerization via Steric Shielding

In the synthesis of poly-amido-saccharides (PASs), the steric profile of the monomer dictates whether polymerization can occur. Attempts to polymerize β-lactam monomers derived from Tri-O-TBS-D-glucal result in complete inhibition of the reaction, as the massive steric bulk of the silyl groups physically blocks monomer approach [1]. Conversely, monomers derived from Tri-O-benzyl-D-glucal readily undergo ring-opening polymerization to form high-molecular-weight polymers ranging from 9.5 to 56.2 kDa.

| Evidence Dimension | Polymerization capacity |

| Target Compound Data | 0% polymerization (complete steric block) |

| Comparator Or Baseline | Tri-O-benzyl-D-glucal (Successful polymerization; 9.5–56.2 kDa MW) |

| Quantified Difference | Complete inhibition of polymerization vs. high-MW polymer formation |

| Conditions | Ring-opening polymerization of glycal-derived β-lactam monomers |

For applications where discrete, low-molecular-weight functionalization is required, the TBS group acts as a critical procurement choice to prevent runaway oligomerization.

High-Yield Electrochemical C-2 Trifluoromethylation

The electronic properties of the protecting groups on glycals significantly impact their performance in oxidative electrochemical reactions. In the electrochemical C-2 trifluoromethylation of glycals using CF3SO2Na, Tri-O-TBS-D-glucal delivers a strong 68% yield of the desired 2-trifluoromethylated product[1]. In contrast, peracetylated analogs suffer from the electron-withdrawing nature of the acetyl groups, which deactivates the system and plummets the yield to just 30% under the same standard conditions.

| Evidence Dimension | Product yield in electrochemical trifluoromethylation |

| Target Compound Data | 68% yield |

| Comparator Or Baseline | Peracetylated glycal analog (30% yield) |

| Quantified Difference | +38% absolute yield improvement |

| Conditions | Electrochemical trifluoromethylation using CF3SO2Na and MnBr2 mediator |

Medicinal chemists incorporating CF3 groups into sugar scaffolds should procure the TBS derivative to maximize yields in electrochemical functionalizations where acetyl groups fail.

Synthesis of Cyclopropane-Fused Carbohydrates

Directly leveraging its 92% yield and exclusive β-facial selectivity in cyclopropanation, Tri-O-TBS-D-glucal is the optimal precursor for synthesizing donor-acceptor cyclopropanes and complex cyclopropane-fused sugar analogs [2].

Controlled Synthesis of Reactive 2-Deoxy-Glycosyl Donors

Because its massive steric bulk forces a 1C4 conformation that arrests spontaneous intramolecular cyclization, this compound is ideal for isolating and studying highly reactive 2-deoxy-2-iodo intermediates in advanced oligosaccharide assembly [1].

Electrochemical Late-Stage Fluorination

Benefiting from its electron-donating stability compared to base-labile acetyl groups, Tri-O-TBS-D-glucal is highly recommended for electrochemical C-2 trifluoromethylation workflows in medicinal chemistry, delivering yields exceeding 68% [4].

Monomer Protection Against Oligomerization

In processes where highly reactive β-lactam or oxocarbenium intermediates are formed, the TBS groups provide a complete steric shield that prevents unwanted ring-opening polymerization, ensuring the isolation of discrete, low-molecular-weight functionalized monomers[3].

References

- [1] Carbohydrate Chemistry, Pyranose glycals in the generation of skeletal diversity

- [2] The University of Texas at Austin, New Chemistry of Donor-Acceptor Cyclopropanes

- [3] Accounts of Chemical Research, Poly-Amido-Saccharides (PASs): Functional Synthetic Carbohydrate Polymers Inspired by Nature

- [4] The Journal of Organic Chemistry, Electrochemical Trifluoromethylation of Glycals

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2